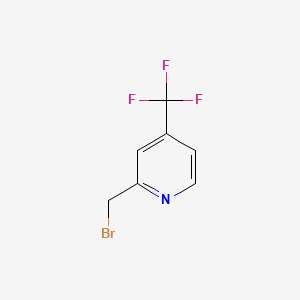

2-(Bromomethyl)-4-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a chemical compound used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

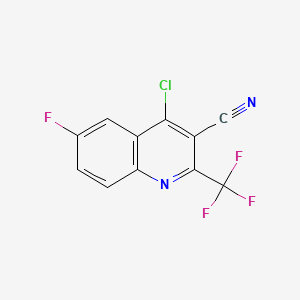

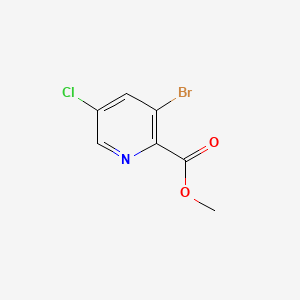

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This compound is also used as a building block in the condensation step for the synthesis of other trifluoromethylpyridines .Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine is represented by the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 .Physical And Chemical Properties Analysis

2-(Bromomethyl)-4-(trifluoromethyl)pyridine has a refractive index of 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives, including structures similar to 2-(Bromomethyl)-4-(trifluoromethyl)pyridine, are critical in medicinal chemistry. They have been reported for a variety of biological activities, with numerous compounds in clinical use. Their increasing importance for modern medicinal applications is notable, with applications spanning across antifungal, antibacterial, antioxidant, and anticancer activities among others (Altaf et al., 2015). The versatility of pyridine derivatives in forming metal complexes and catalysis highlights potential routes for developing novel therapeutics and materials.

Applications in Catalysis

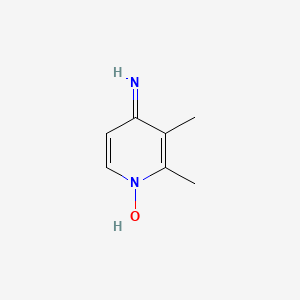

The role of pyridine derivatives in catalysis is profound, given their ability to act as ligands that form stable complexes with metals. This has implications for synthetic chemistry, where such complexes can catalyze a range of reactions. For example, heterocyclic N-oxide derivatives, which can be structurally related to pyridine derivatives, have been utilized in asymmetric catalysis and synthesis, demonstrating the broad applicability of pyridine-based molecules in enhancing reaction efficiencies and outcomes (Li et al., 2019).

Material Science and Sensing Applications

In material science, pyridine derivatives have been explored for their potential in the development of sensors and smart materials. The chemical versatility of these compounds allows for the design of systems with specific responses to environmental stimuli. Pyridine-based molecules have been employed as chemosensors, demonstrating high affinity for various ions and neutral species, which is pivotal in analytical chemistry for the detection of different species (Abu-Taweel et al., 2022).

Agrochemical Research

Furthermore, the exploration of pyridine derivatives in agrochemicals illustrates their crucial role as fungicides, insecticides, and herbicides. The structural flexibility of pyridine allows for the development of compounds with specific actions, enhancing the efficiency of agrochemicals and contributing to sustainable agricultural practices (Guan et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

2-(bromomethyl)-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLWHJPQIAJTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856839 |

Source

|

| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |

CAS RN |

1227606-71-4 |

Source

|

| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.